2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine;methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Midaglizole hydrochloride involves several steps. The compound is typically prepared through a series of chemical reactions that include the formation of the imidazole ring and the subsequent attachment of the phenylethyl and pyridine groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Midaglizole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Midaglizole hydrochloride has been extensively studied for its potential applications in scientific research. Some of its notable applications include:
Chemistry: Used as a reagent in various chemical reactions to study its effects on different substrates.
Biology: Investigated for its effects on biological systems, particularly its interaction with adrenergic receptors.
Medicine: Explored as a potential hypoglycemic agent due to its ability to modulate insulin and glucagon levels
Industry: Utilized in the development of new pharmaceuticals and other chemical products
Mechanism of Action
Midaglizole hydrochloride exerts its effects by selectively binding to α2-adrenoceptors, thereby inhibiting their activity. This binding leads to various physiological effects, including the modulation of insulin and glucagon secretion, as well as the inhibition of epinephrine-induced platelet aggregation . The compound’s mechanism of action is consistent with the law of simple mass action, where the binding of the compound to its target receptor follows a predictable pattern .
Comparison with Similar Compounds
Midaglizole hydrochloride is unique in its high affinity for α2-adrenoceptors compared to α1-adrenoceptors. Similar compounds include:
Phentolamine: An alpha-1 and alpha-2 selective adrenergic receptor antagonist.
Talinolol: A selective β1 adrenoceptor antagonist known for its cardioprotective and antihypertensive activity.
Saterinone: A potent and selective phosphodiesterase III inhibitor and antagonist of the vascular α-1-adrenoceptor
These compounds share some similarities with Midaglizole hydrochloride but differ in their specific receptor affinities and physiological effects.
Properties
Molecular Formula |
C17H21N3 |
---|---|
Molecular Weight |
267.37 g/mol |
IUPAC Name |
2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine;methane |
InChI |
InChI=1S/C16H17N3.CH4/c1-2-6-13(7-3-1)14(12-16-18-10-11-19-16)15-8-4-5-9-17-15;/h1-9,14H,10-12H2,(H,18,19);1H4 |
InChI Key |
RBYWFTYSYXATHV-UHFFFAOYSA-N |
Canonical SMILES |
C.C1CN=C(N1)CC(C2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.